molecular formula C10H12F3NO3 B11800720 tert-Butyl (2-(trifluoromethyl)furan-3-yl)carbamate CAS No. 1378254-92-2

tert-Butyl (2-(trifluoromethyl)furan-3-yl)carbamate

Cat. No.: B11800720
CAS No.: 1378254-92-2
M. Wt: 251.20 g/mol
InChI Key: SGRUQTAYBAOMIT-UHFFFAOYSA-N
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Description

tert-Butyl(2-(trifluoromethyl)furan-3-yl)carbamate is a chemical compound known for its unique structural features and reactivity It contains a trifluoromethyl group attached to a furan ring, which is further connected to a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(2-(trifluoromethyl)furan-3-yl)carbamate can be achieved through several methods. One practical method involves the decarboxylative cross-coupling of N-hydroxyphthalimide esters with tert-butyl 2-(trifluoromethyl)acrylate. This reaction is driven by the photochemical activity of electron donor–acceptor complexes formed by the non-covalent interaction between a Hantzsch ester and a redox-active ester . This method is advantageous due to its synthetic simplicity, rich functional group tolerance, and cost-effectiveness.

Industrial Production Methods

Industrial production methods for tert-Butyl(2-(trifluoromethyl)furan-3-yl)carbamate are not well-documented in the literature. the methods used in laboratory synthesis can potentially be scaled up for industrial applications, considering the availability of starting materials and the feasibility of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(2-(trifluoromethyl)furan-3-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the carbamate group can yield amines.

Scientific Research Applications

tert-Butyl(2-(trifluoromethyl)furan-3-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of trifluoromethylated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of tert-Butyl(2-(trifluoromethyl)furan-3-yl)carbamate involves its interaction with molecular targets through its trifluoromethyl and carbamate groups. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated furans and carbamates, such as:

  • tert-Butyl(2-(trifluoromethyl)benzofuran-3-yl)carbamate
  • tert-Butyl(2-(trifluoromethyl)pyrrole-3-yl)carbamate

Uniqueness

tert-Butyl(2-(trifluoromethyl)furan-3-yl)carbamate is unique due to its specific combination of a trifluoromethyl group and a furan ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

1378254-92-2

Molecular Formula

C10H12F3NO3

Molecular Weight

251.20 g/mol

IUPAC Name

tert-butyl N-[2-(trifluoromethyl)furan-3-yl]carbamate

InChI

InChI=1S/C10H12F3NO3/c1-9(2,3)17-8(15)14-6-4-5-16-7(6)10(11,12)13/h4-5H,1-3H3,(H,14,15)

InChI Key

SGRUQTAYBAOMIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(OC=C1)C(F)(F)F

Origin of Product

United States

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